

An In-depth Technical Guide to tert-butyl 6aminoindoline-1-carboxylate

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Compound of Interest

Compound Name: 1-Boc-6-Amino-2,3-dihydroindole

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For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 6-aminoindoline-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indoline core is a prevalent scaffold in numerous biologically active compounds. The presence of a Boc-protected nitrogen at the 1-position and an amino group at the 6-position offers versatile handles for synthetic modifications, making it a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of oncology and neurology.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and safety information.

Core Chemical Properties

tert-Butyl 6-aminoindoline-1-carboxylate is a solid at room temperature, with its color described as gray to brown. Key identifiers and physical properties are summarized in the tables below for easy reference.



Identifier	Value
IUPAC Name	tert-butyl 6-amino-2,3-dihydro-1H-indole-1- carboxylate
CAS Number	129488-00-2[3][4][5]
Molecular Formula	C13H18N2O2[4][5]
Molecular Weight	234.29 g/mol [6]
MDL Number	MFCD08059271[3][4]

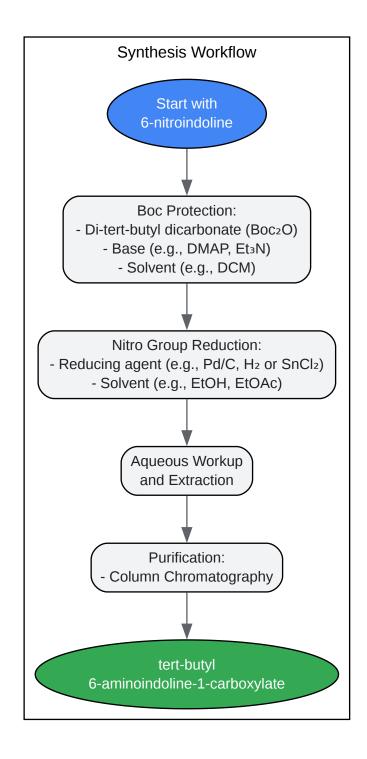
Physical Property	Value
Appearance	Gray to brown solid[6]
Boiling Point	374.9 ± 41.0 °C (Predicted)[6]
Density	1.177 ± 0.06 g/cm ³ (Predicted)[6]
рКа	4.86 ± 0.20 (Predicted)[6]

Synthesis and Reactivity

The synthesis of tert-butyl 6-aminoindoline-1-carboxylate typically involves a two-step process starting from 6-nitroindoline. The first step is the protection of the indoline nitrogen with a ditert-butyl dicarbonate (Boc₂O) group. This is followed by the reduction of the nitro group to an amine.

A general experimental workflow for the synthesis is outlined below:





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General synthesis workflow for tert-butyl 6-aminoindoline-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 6nitroindoline-1-carboxylate



A detailed protocol for the Boc protection of an indole, which is a key step in the synthesis of the title compound, is as follows:

- Reaction Setup: In a round-bottom flask, dissolve the starting indole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add a base, for example, 4dimethylaminopyridine (DMAP) (1.0 equivalent).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Boc Anhydride: To the cooled and stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) portion-wise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 15 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with the solvent (e.g., dichloromethane). Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected indole.

Reactivity

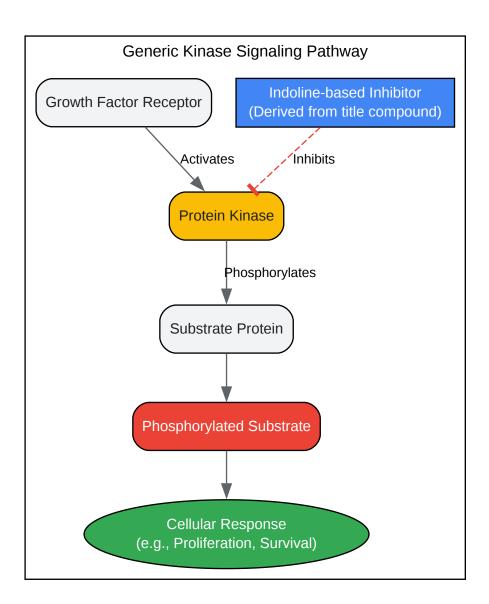
The amino group at the 6-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups. The Boc-protected nitrogen at the 1-position is stable under many reaction conditions but can be readily deprotected under acidic conditions to liberate the indoline nitrogen for further functionalization.

Applications in Drug Discovery



The 6-aminoindoline scaffold is a key component in the development of various therapeutic agents. Derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.[1][2] The versatility of the amino group allows for the synthesis of libraries of compounds for screening against various biological targets.

For instance, indole derivatives are known to play a role in the inhibition of protein kinases, which are crucial in cellular signaling pathways that are often dysregulated in cancer. A simplified representation of a generic kinase signaling pathway that can be targeted by such derivatives is shown below.



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Simplified kinase signaling pathway targeted by indoline derivatives.

Safety and Handling

Detailed safety information for tert-butyl 6-aminoindoline-1-carboxylate is not widely available in comprehensive safety data sheets for the specific compound. However, based on data for similar amino-functionalized and Boc-protected heterocyclic compounds, the following precautions should be taken:

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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